2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, also known as EPIQ or EPIQ-1, is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone involves the inhibition of protein kinases, particularly the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These receptors play a crucial role in tumor growth and angiogenesis, and their inhibition by this compound leads to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by suppressing the activation of nuclear factor-kappa B (NF-κB). This compound has also been reported to exhibit anticonvulsant activity by modulating the activity of gamma-aminobutyric acid (GABA) receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone is its high potency and selectivity towards protein kinases, which makes it a promising candidate for drug development. However, its low solubility in water and poor pharmacokinetic properties pose a challenge for its clinical application. Furthermore, the lack of in vivo studies and clinical trials limits our understanding of its safety and efficacy.
Zukünftige Richtungen
Several future directions can be explored to further investigate the potential applications of 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone. These include the development of novel formulations and delivery systems to enhance its solubility and bioavailability. In addition, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. The identification of new targets for this compound and the synthesis of analogs with improved pharmacokinetic properties can also lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anticonvulsant properties. This compound has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-7-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-3-24-9-11-25(12-10-24)21-22-15(2)20-18(23-21)13-17(14-19(20)26)16-7-5-4-6-8-16/h4-8,17H,3,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDYRIWJTUUYGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.